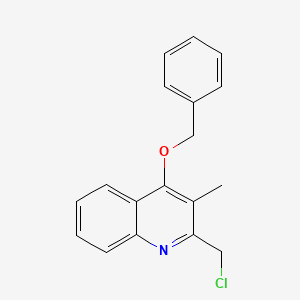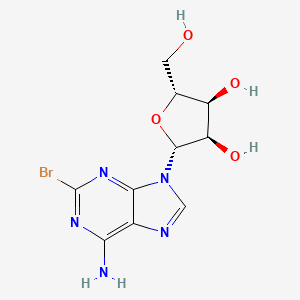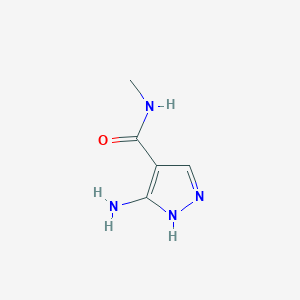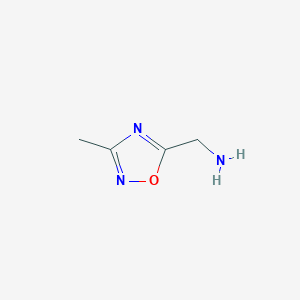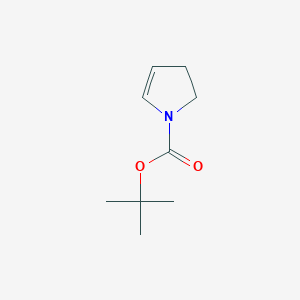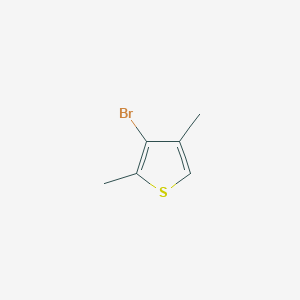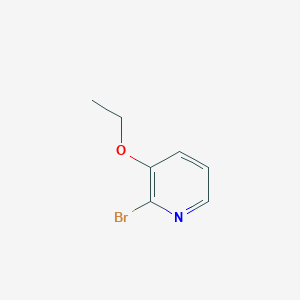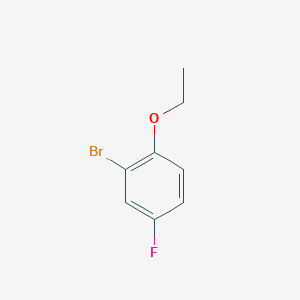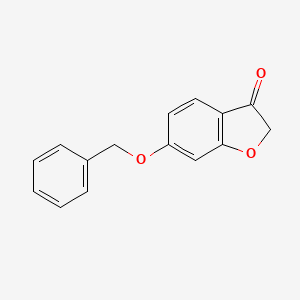![molecular formula C15H10N2O3 B1278612 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- CAS No. 139157-06-5](/img/structure/B1278612.png)
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)-" is a heterocyclic organic molecule that belongs to the class of pyrrolopyridinediones. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of the acetylphenyl group suggests potential for increased interaction with biological targets, possibly enhancing its pharmacological profile.
Synthesis Analysis
The synthesis of pyrrolopyridinedione derivatives can be achieved through various methods. One approach involves a one-pot three-component reaction, as described in the synthesis of 5,6-disubstituted pyrrolo[2,3-d]pyrimidine-2,4-diones using arylglyoxal, amino uracil, and thiols or malononitrile under microwave heating conditions . Another method for synthesizing related compounds includes the condensation of 1,3-diones and 2-(aminomethyl)pyridine to produce 3,5-disubstituted-2-pyridylpyrroles . These methods highlight the versatility and efficiency of synthesizing pyrrolopyridinedione derivatives.
Molecular Structure Analysis
The molecular structure of pyrrolopyridinediones is characterized by a fused pyrrole and pyridine ring system, which is a common scaffold in medicinal chemistry due to its stability and potential for diverse chemical modifications. The substitution pattern on the rings can significantly influence the compound's electronic properties and, consequently, its biological activity. Structural determination techniques such as NMR and mass spectrometry are employed to confirm the structures of synthesized derivatives .
Chemical Reactions Analysis
Pyrrolopyridinediones can undergo various chemical reactions, including acylation, which can lead to the formation of 3-acyltetramic acids . The reactivity of these compounds with nucleophiles has been explored, resulting in the synthesis of various substituted derivatives . These reactions are crucial for the modification of the core structure to enhance biological activity or to create novel compounds with potential therapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyridinediones are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect the compound's acidity, basicity, solubility, and stability. These properties are essential for the compound's behavior in biological systems and its overall pharmacokinetic profile. Spectroscopic methods such as IR and NMR are used to characterize these compounds and understand their properties .
Relevant Case Studies
Several studies have explored the biological activities of pyrrolopyridinedione derivatives. For instance, certain derivatives have shown significant in vitro antiviral activity against influenza viruses without cytotoxic effects on tissue culture cells . Additionally, some compounds have demonstrated inhibitory antioxidant activity and protective effects against DNA damage . These findings underscore the potential of pyrrolopyridinedione derivatives as lead compounds for the development of new therapeutic agents.
科学的研究の応用
Antiviral Activity
5H-Pyrrolo[3,4-b]pyridine derivatives, such as the one synthesized by Rashan et al. (1989), have shown significant antiviral activity against influenza viruses types A and B. This activity was observed at concentrations with no cytotoxic effects on MRC-5 cells in tissue culture, indicating a potential for therapeutic use without harming healthy cells (Rashan et al., 1989).
Antioxidant and DNA Damage Protection
Patel et al. (2014) have synthesized derivatives of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones, demonstrating significant inhibitory antioxidant activity and protective effects against DNA damage induced by bleomycin. This suggests potential applications in cancer research and therapies aimed at reducing oxidative stress and protecting DNA integrity (Patel et al., 2014).
Chemoselective Reduction in Synthesis
The work by Goto et al. (1989) on the reduction of 5,7-diones with sodium borohydride in the presence of magnesium ion at 0 °C led to the highly regioselective production of 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-ones. This process highlights the chemical versatility and potential for precise manipulation in synthetic chemistry, particularly in the creation of specific molecular structures (Goto et al., 1989).
Applications in Organic Electronics
The synthesis and properties of pyrrolo[3,4-c]pyrrole-1,3-dione-based polymer semiconductors, as investigated by Guo et al. (2014), have shown promising applications in organic thin-film transistors. This suggests the potential use of 5H-Pyrrolo[3,4-b]pyridine derivatives in the field of organic electronics, particularly for developing high-performance semiconductors (Guo et al., 2014).
特性
IUPAC Name |
6-(4-acetylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c1-9(18)10-4-6-11(7-5-10)17-14(19)12-3-2-8-16-13(12)15(17)20/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPELNMZBEXSMGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)N=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445816 |
Source


|
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |
CAS RN |
139157-06-5 |
Source


|
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(4-acetylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

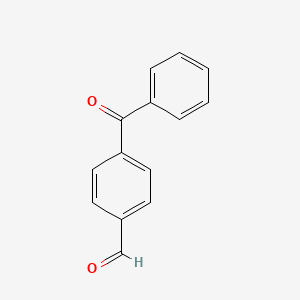
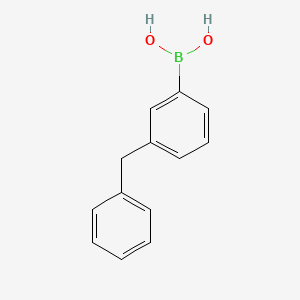
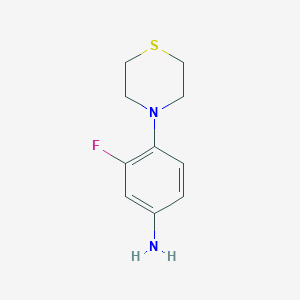
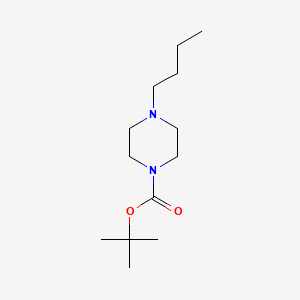
![4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]benzyl Bromide](/img/structure/B1278543.png)
